In Vivo Antiviral Efficacy Against Vaccinia Virus: Isatin-3-thiosemicarbazone vs. Marboran (Methisazone, N-Methyl-IBT)
In a direct head-to-head in vivo comparison, isatin-β-thiosemicarbazone (IBT) and its N-methyl analog marboran (methisazone) were evaluated in mice infected with vaccinia virus (VV). Both compounds significantly prevented mortality (p < 0.01) when administered at 30, 10, or 3 mg/kg/day intraperitoneally for 5 days, even with treatment delayed up to 72 h post-infection [1]. However, a critical quantitative difference emerged in tissue viral load reduction: marboran at 10 mg/kg reduced VV replication in liver, spleen, and kidney by 100- to 10,000-fold, whereas IBT at the same dose did not achieve a significant reduction [1]. This identifies marboran as superior for tissue viral clearance, but conversely positions IBT as the essential reference compound for studies probing the structural basis of antiviral potency, since its unsubstituted scaffold retains anti-mortality activity but lacks the tissue-level antiviral potency conferred by N-methylation [1].
| Evidence Dimension | Vaccinia virus tissue viral load reduction in mice |
|---|---|
| Target Compound Data | IBT 10 mg/kg/day: no significant reduction in VV replication in liver, spleen, or kidney |
| Comparator Or Baseline | Marboran (methisazone) 10 mg/kg/day: 100- to 10,000-fold reduction in VV replication in liver, spleen, and kidney |
| Quantified Difference | Marboran reduced viral load by 100- to 10,000-fold vs. no significant reduction for IBT |
| Conditions | Female BALB/c mice, VV strain WR, i.p. treatment once daily for 5 days starting 24 h post-inoculation |
Why This Matters
This head-to-head data establishes the unsubstituted IBT as the indispensable reference baseline for N-substituted analog development; without this comparator, the gain-of-function imparted by N-methylation cannot be quantified.
- [1] Quenelle DC, Keith KA, Kern ER. In vitro and in vivo evaluation of isatin-β-thiosemicarbazone and marboran against vaccinia and cowpox virus infections. Antiviral Res. 2006;71(1):24-30. View Source
